molecular formula C11H25NO2Si B11878329 Triethylsilyl diethylcarbamate CAS No. 64128-87-6

Triethylsilyl diethylcarbamate

Cat. No.: B11878329
CAS No.: 64128-87-6
M. Wt: 231.41 g/mol
InChI Key: HTKPEPIQDNDRAG-UHFFFAOYSA-N
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Description

Triethylsilyl diethylcarbamate is an organic compound that belongs to the class of silyl carbamates It is characterized by the presence of a triethylsilyl group attached to a diethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilyl diethylcarbamate can be synthesized through the reaction of triethylsilyl chloride with diethylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylsilyl chloride and diethylcarbamate are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Triethylsilyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates.

    Reduction: It can be reduced to yield amines.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carbamates.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Triethylsilyl diethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis.

    Biology: The compound can be employed in the modification of biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which triethylsilyl diethylcarbamate exerts its effects involves the interaction of the silyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, thereby facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

  • Trimethylsilyl diethylcarbamate
  • Triisopropylsilyl diethylcarbamate
  • Triethylsilyl dimethylcarbamate

Comparison: Triethylsilyl diethylcarbamate is unique due to its specific silyl group, which imparts distinct reactivity and stability compared to other silyl carbamates. The triethylsilyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis.

Properties

CAS No.

64128-87-6

Molecular Formula

C11H25NO2Si

Molecular Weight

231.41 g/mol

IUPAC Name

triethylsilyl N,N-diethylcarbamate

InChI

InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3

InChI Key

HTKPEPIQDNDRAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)O[Si](CC)(CC)CC

Origin of Product

United States

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